molecular formula C9H13N2NaO2 B12394741 sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate

sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate

Cat. No.: B12394741
M. Wt: 204.20 g/mol
InChI Key: WIMZMFLKEKHVQU-QRPNPIFTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring attached to a pentanoate chain, which includes a methyl group The sodium ion is associated with the carboxylate group of the pentanoate chain, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Pentanoate Chain: The pentanoate chain can be introduced through esterification or amidation reactions. The specific conditions depend on the starting materials and desired intermediates.

    Formation of the Sodium Salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylate group, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The compound may also act as a ligand, modulating the function of receptors or enzymes through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate.

    Imidazole: A simpler compound with the same ring structure, used in various chemical and biological applications.

    Sodium imidazolate: A related compound where the imidazole ring is directly bonded to the sodium ion.

Uniqueness

This compound is unique due to its specific combination of an imidazole ring and a pentanoate chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C9H13N2NaO2

Molecular Weight

204.20 g/mol

IUPAC Name

sodium;(2S)-2-imidazol-1-yl-4-methylpentanoate

InChI

InChI=1S/C9H14N2O2.Na/c1-7(2)5-8(9(12)13)11-4-3-10-6-11;/h3-4,6-8H,5H2,1-2H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1

InChI Key

WIMZMFLKEKHVQU-QRPNPIFTSA-M

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])N1C=CN=C1.[Na+]

Canonical SMILES

CC(C)CC(C(=O)[O-])N1C=CN=C1.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.